4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes both aromatic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonation of 4-chloro-3-methylphenyl with 2-ethoxy-5-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may serve as a precursor for the synthesis of biologically active compounds.
Chemical Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenyl 2-ethoxybenzene-1-sulfonate
- 4-Chloro-3-methylphenyl 2-methoxy-5-methylbenzene-1-sulfonate
- 4-Bromo-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
Uniqueness
4-Chloro-3-methylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and ethoxy groups on the aromatic rings allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-4-20-15-8-5-11(2)9-16(15)22(18,19)21-13-6-7-14(17)12(3)10-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWPXGYILEXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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